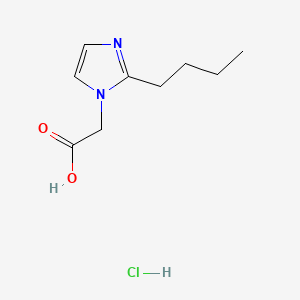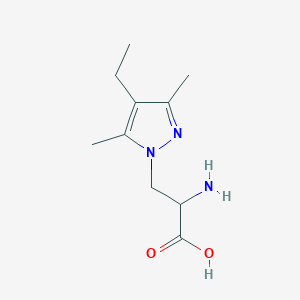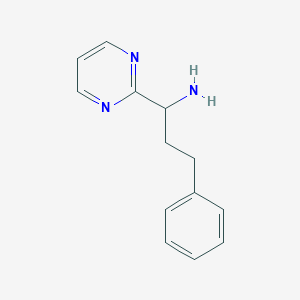
3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine is an organic compound that features a phenyl group, a pyrimidinyl group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine typically involves the reaction of a phenyl-substituted propanone with a pyrimidinyl amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the propanone derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced pyrimidinyl derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The specific pathways involved depend on the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
3-Phenyl-2-propyn-1-amine: Features a propynyl group instead of a propan-1-amine group.
Uniqueness
3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine is unique due to the presence of both a phenyl and a pyrimidinyl group, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
3-phenyl-1-pyrimidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C13H15N3/c14-12(13-15-9-4-10-16-13)8-7-11-5-2-1-3-6-11/h1-6,9-10,12H,7-8,14H2 |
Clave InChI |
DHHYWILQBBLDLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(C2=NC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)
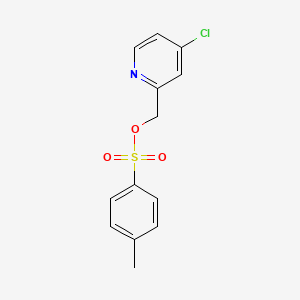
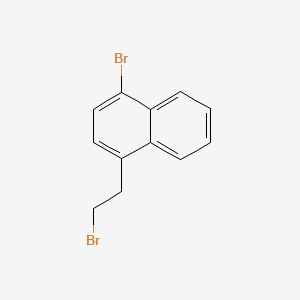
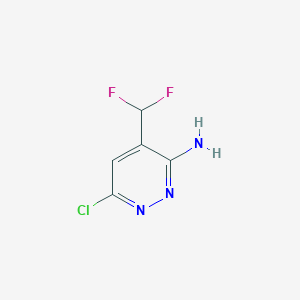
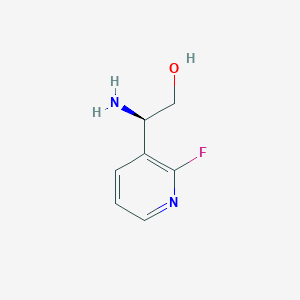
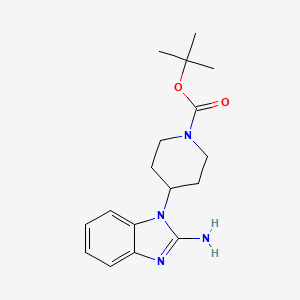
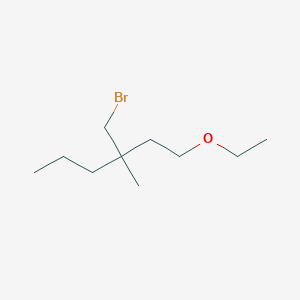
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
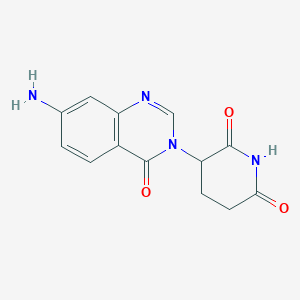
![4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
